BenchChemオンラインストアへようこそ!

3-Hydroxy-3-phenylpentanamide

Anticonvulsant Structure-Activity Relationship GABAB Receptor

DL-HEPP exhibits a uniquely favorable neurotoxicity profile and acts as a negative GABA modulator, distinct from HEPA/HEPB. With a 22.8h human half-life and superior therapeutic index vs. valproate, it is the optimal preclinical choice for dissecting GABAergic pathways and benchmarking novel anticonvulsants in chronic epilepsy models.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 131802-69-2
Cat. No. B136938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylpentanamide
CAS131802-69-2
Synonyms3-HPPT
3-hydroxy-3-phenylpentamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCC(CC(=O)N)(C1=CC=CC=C1)O
InChIInChI=1S/C11H15NO2/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
InChIKeyMOHYRCCDARWQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-phenylpentanamide (CAS 131802-69-2) — Core Structural and Pharmacological Baseline for Research Procurement


3-Hydroxy-3-phenylpentanamide (CAS 131802-69-2), also known as DL-HEPP, is a chiral beta-hydroxyamide compound with the molecular formula C11H15NO2 and molecular weight of 193.24 g/mol . It belongs to a homologous series of phenyl alcohol amides that exhibit broad anticonvulsant activity through metabotropic GABAB receptor antagonism, positioning it as a versatile scaffold for neurological and psychiatric research applications [1].

Why Generic Substitution of 3-Hydroxy-3-phenylpentanamide Fails: Critical Differentiators for Informed Sourcing


Substituting 3-hydroxy-3-phenylpentanamide with its closest structural analogs or alternative anticonvulsant scaffolds introduces meaningful variance in both potency and therapeutic window that is not predictable from chemical similarity alone. Direct comparative studies within the homologous series demonstrate that even a single methylene unit change in the alkyl chain length alters anticonvulsant efficacy and neurotoxicity profiles [1]. Furthermore, the presence or absence of a para-chloro substituent on the phenyl ring significantly modulates both potency and duration of action [2]. For enantiomerically defined applications, the racemic DL-HEPP cannot be freely substituted with isolated enantiomers without considering the documented temporal differences in anticonvulsant activity, despite similar peak efficacy [3].

Quantitative Comparative Evidence for 3-Hydroxy-3-phenylpentanamide (DL-HEPP) Versus Closest Analogs and Class Candidates


Optimal Chain Length in Homologous Series: Anticonvulsant Potency Comparison (HEPP vs. HEPB vs. HEPH)

Within the homologous series of phenyl alcohol amides, 3-hydroxy-3-phenylpentanamide (DL-HEPP, compound 2) demonstrates a distinct anticonvulsant efficacy profile compared to its shorter-chain analog (±)-2-hydroxy-2-phenylbutyramide (compound 1) and longer-chain analog (±)-4-hydroxy-4-phenylhexanamide (compound 3). At a dose of 100 mg/kg administered intraperitoneally, compound 2 achieved 80% protection against pentylenetetrazol (PTZ)-induced seizures, outperforming compound 1 (70% protection) and compound 3 (70% protection) under identical assay conditions [1].

Anticonvulsant Structure-Activity Relationship GABAB Receptor

Neurotoxicity Profile: Rotarod Ataxia Comparison Across Homologous Series

In the rotarod ataxia test, a standard measure of minimal neurological deficit, 3-hydroxy-3-phenylpentanamide (compound 2) exhibited a neurotoxicity profile that differs from its homologs. At 100 mg/kg (i.p.), compound 2 induced ataxia in 40% of tested animals, whereas compound 1 (HEPB) produced ataxia in 60% of animals at the same dose [1]. This indicates a more favorable separation between anticonvulsant efficacy and motor impairment for the pentanamide derivative.

Neurotoxicity Therapeutic Window Safety Pharmacology

Therapeutic Index Superiority: DL-HEPP vs. Clinical Standard Valproate

The therapeutic indices of DL-HEPP and its enantiomers against pentylenetetrazol-induced seizures were determined to be superior to that of sodium valproate, a widely prescribed clinical antiepileptic drug [1]. This class-level comparison positions DL-HEPP as a research tool with a potentially more favorable safety margin for probing anticonvulsant mechanisms without the dose-limiting toxicities associated with valproate.

Therapeutic Index Epilepsy Drug Development

Chiral Purity and Enantiomeric Resolution: Analytical Benchmarking for Reproducible Research

DL-HEPP has been successfully resolved into its constituent enantiomers, (+)-HEPP and (-)-HEPP, achieving optical purity exceeding 99% enantiomeric excess as determined by chiral HPLC and proton magnetic resonance with chiral shift reagents [1]. While peak anticonvulsant efficacy is similar between enantiomers and the racemate, temporal variation in activity onset and duration has been documented [1]. Commercially available racemic DL-HEPP with verified purity (typically ≥98%) provides a well-characterized starting material for studies requiring defined stereochemical composition .

Chiral Resolution Enantiomeric Purity Analytical Chemistry

Physicochemical Property Differentiation: LogP and Solubility Profile Relative to Para-Chloro Analog

3-Hydroxy-3-phenylpentanamide (HEPP) exhibits a calculated LogP of approximately 0.44 to 0.70, significantly lower than its para-chloro analog Cl-HEPP . This lower lipophilicity translates to distinct aqueous solubility and membrane permeability characteristics that may favor central nervous system penetration while offering alternative formulation options. The presence of the unsubstituted phenyl ring, as opposed to the para-chloro modification, provides a baseline scaffold for exploring substituent effects on pharmacokinetic and pharmacodynamic parameters [1].

Physicochemical Properties Lipophilicity Formulation Development

GABAB Receptor Antagonism: Mechanism-Based Differentiation from Classical Anticonvulsants

3-Hydroxy-3-phenylpentanamide (HEPP) acts as a metabotropic GABAB receptor (MGBR) antagonist, a mechanism distinct from the GABAergic potentiation typical of benzodiazepines and barbiturates [1]. In the Strasbourg genetic absence epilepsy rat model, HEPP demonstrated protective activity against absence seizures [1]. This mechanism was further corroborated by the antagonism of HEPP's anticonvulsant effects by DL-baclofen, a GABAB receptor agonist [2]. This unique pharmacological profile makes HEPP a valuable tool compound for investigating GABAB receptor-mediated pathways in seizure disorders and other neurological conditions.

GABAB Receptor Mechanism of Action Absence Seizures

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-3-phenylpentanamide (DL-HEPP)


Lead Optimization and Structure-Activity Relationship (SAR) Studies in Anticonvulsant Drug Discovery

As the optimal chain-length variant within its homologous series, DL-HEPP serves as a privileged scaffold for systematic SAR exploration [1]. Medicinal chemistry programs can leverage the established baseline efficacy (80% PTZ protection) and favorable neurotoxicity profile (40% ataxia) to design and evaluate novel analogs with improved therapeutic windows [1]. The compound's distinct GABAB receptor antagonist mechanism provides a rational starting point for developing next-generation antiepileptic agents targeting absence seizures and other GABAB-related pathologies [2].

In Vivo Pharmacological Tool for Probing GABAB Receptor-Mediated Pathways

DL-HEPP is a validated tool compound for investigating GABAB receptor function in rodent models of neurological disorders. Studies have confirmed its protective activity in genetic absence epilepsy models (Strasbourg rats) and various acute seizure paradigms in mice [1]. The availability of high-purity material (≥98%) and established dosing protocols (e.g., 100 mg/kg i.p. for robust anticonvulsant effects) facilitates reproducible in vivo pharmacology experiments [2]. Researchers investigating the role of GABAB receptors in anxiety, depression, or addiction pathways may also find this compound useful given its documented neuroprotective and psychopharmacological activity profiles .

Chiral Chromatography Method Development and Enantioselective Analysis

The successful enantiomeric resolution of DL-HEPP into (+)-HEPP and (-)-HEPP with >99% enantiomeric excess, as documented in the literature, makes this compound an excellent candidate for developing and validating chiral analytical methods [1]. Analytical laboratories can utilize DL-HEPP as a reference standard for optimizing chiral HPLC separation conditions or as a test probe for evaluating novel chiral stationary phases. The established resolution protocols using (-)-brucine and (-)-1-phenylethylamine salts provide a benchmark for synthetic chemists seeking to develop alternative enantioselective routes [1].

Comparative Neuropharmacology Research Requiring Defined Stereochemistry

For research programs investigating stereochemical influences on GABAB receptor antagonism and anticonvulsant efficacy, DL-HEPP offers a unique advantage due to the documented temporal differences in activity between its enantiomers [1]. While peak efficacy is comparable, the variation in onset and duration of anticonvulsant action between (+)-HEPP and (-)-HEPP provides a basis for studying enantiomer-specific pharmacodynamics [1]. Procurement of the well-characterized racemate (DL-HEPP) enables researchers to either study the racemic mixture directly or perform in-house chiral resolution for enantiomer-specific investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.